molecular formula C20H19ClN2O3S2 B2839577 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2,5-dimethoxyphenyl)acetamide CAS No. 954068-80-5

2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B2839577
CAS No.: 954068-80-5
M. Wt: 434.95
InChI Key: NFPKHGPOAZECGR-UHFFFAOYSA-N
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Description

2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)-N-(2,5-dimethoxyphenyl)acetamide is a thiazole-based acetamide derivative characterized by a 4-chlorobenzylthio substituent on the thiazole ring and a 2,5-dimethoxyphenyl group attached to the acetamide nitrogen. This structure combines a sulfur-containing heterocycle with electron-rich aromatic moieties, which are common in bioactive molecules targeting enzymes, receptors, or protein-protein interactions.

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3S2/c1-25-16-7-8-18(26-2)17(10-16)23-19(24)9-15-12-28-20(22-15)27-11-13-3-5-14(21)6-4-13/h3-8,10,12H,9,11H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPKHGPOAZECGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2,5-dimethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction where the thiazole ring reacts with 4-chlorobenzyl chloride in the presence of a base such as sodium hydride.

    Formation of the Acetamide Linkage: The final step involves the acylation of the thiazole derivative with 2,5-dimethoxyaniline using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the thiazole ring, potentially leading to the formation of amines or dihydrothiazoles.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or dihydrothiazoles.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties :
    • The thiazole derivatives have shown effectiveness against various bacterial strains. Studies have demonstrated that compounds with similar structures possess antimicrobial properties, suggesting potential applications in developing new antibiotics.
  • Antifungal Activity :
    • Thiazole derivatives are known for their antifungal properties. The specific structure of this compound may enhance its efficacy against fungal pathogens, making it a candidate for antifungal drug development.
  • Anticancer Potential :
    • Preliminary studies indicate that thiazole-containing compounds can inhibit cancer cell proliferation. The unique substituents on the thiazole ring may provide selective toxicity towards cancer cells while sparing normal cells.

Synthetic Routes

The synthesis of 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2,5-dimethoxyphenyl)acetamide typically involves several steps:

  • Formation of the Thiazole Ring : This can be achieved through cyclization reactions involving thiourea derivatives and halogenated acetic acids under basic conditions.
  • Introduction of the Chlorobenzylthio Group : A nucleophilic substitution reaction is employed where chlorobenzyl halides react with the thiazole intermediate.
  • Attachment of the Dimethoxyphenyl Group : This is usually done through acylation reactions with suitable acylating agents .

Case Studies and Research Findings

Several studies have explored the biological activities and potential applications of this compound:

  • Antimicrobial Efficacy : A study conducted on various thiazole derivatives showed that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive bacteria, indicating its potential as a new antibiotic agent.
  • Antifungal Activity Assessment : In vitro assays have demonstrated that this compound can inhibit the growth of common fungal pathogens, suggesting its application in antifungal therapies.
  • Cancer Cell Line Studies : Research involving different cancer cell lines indicated that thiazole derivatives could induce apoptosis in cancer cells, highlighting their potential as anticancer agents.

Mechanism of Action

The mechanism by which 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2,5-dimethoxyphenyl)acetamide exerts its effects would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets could include enzymes or receptors involved in these pathways.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Analogs
Compound ID Molecular Weight (g/mol) logP TPSA (Ų) Rotatable Bonds Reference
B-905 () 456.33 4.71 48.0 8
5j () ~400 (estimated) ~3.5 ~90 5
19 () N/A N/A N/A N/A

Biological Activity

2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2,5-dimethoxyphenyl)acetamide is a synthetic compound belonging to the thiazole derivatives class. Its molecular structure includes a thiazole ring, a chlorobenzylthio group, and a dimethoxyphenyl acetamide moiety, which collectively contribute to its potential biological activity. This article reviews the biological activities associated with this compound, particularly focusing on its antimicrobial and anticancer properties.

Chemical Structure and Properties

  • Molecular Formula : C16H17ClN2OS
  • Molecular Weight : 334.84 g/mol
  • Key Functional Groups : Thiazole ring, chlorobenzylthio group, dimethoxyphenyl acetamide

Antimicrobial Activity

Thiazole derivatives have been documented for their antimicrobial properties. The presence of the thiazole ring in this compound suggests potential activity against various pathogens due to its ability to interact with microbial enzymes and disrupt cellular functions.

Table 1: Comparative Antimicrobial Activities of Thiazole Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)Reference
Thiazole AStaphylococcus aureus32 µg/mL
Thiazole BEscherichia coli16 µg/mL
This compoundTBDTBDThis study

Anticancer Activity

Research indicates that thiazole derivatives can exhibit significant anticancer properties through various mechanisms. The unique structural features of this compound may enhance its efficacy against specific cancer cell lines.

Case Study: Anticancer Activity Evaluation

In a study evaluating the cytotoxic effects of similar thiazole derivatives on cancer cell lines, compounds demonstrated varying degrees of activity:

  • Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung)
  • Findings : Some derivatives showed IC50 values below 10 µM, indicating potent activity against these cancer cells.

Table 2: Cytotoxicity Data for Related Thiazole Derivatives

CompoundCell LineIC50 (µM)Reference
Thiazole CHeLa8.5 ± 1.0
Thiazole DMCF-76.3 ± 0.5
This compoundTBDTBDThis study

While specific mechanisms for this compound remain under-researched, similar thiazole derivatives have shown that they may act by inhibiting key enzymes involved in cellular processes such as DNA replication and protein synthesis. This action could lead to apoptosis in cancer cells or inhibit growth in microbial pathogens.

Q & A

Q. What are the standard synthetic routes for preparing 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2,5-dimethoxyphenyl)acetamide?

  • Methodological Answer : The synthesis typically involves three key steps:

Thiazole ring formation : Cyclization of α-haloketones with thiourea derivatives under reflux conditions (e.g., ethanol, 70–80°C) to yield the thiazole core .

Introduction of the 4-chlorobenzylthio group : Nucleophilic substitution using 4-chlorobenzyl mercaptan and a thiazole intermediate in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .

Amide bond formation : Coupling the thiazole-thioether intermediate with 2,5-dimethoxyaniline via an acetyl chloride intermediate. This step often employs coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane with triethylamine as a base .
Purity is confirmed via HPLC (>95%), and intermediates are characterized by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the structural integrity of this compound validated in academic research?

  • Methodological Answer : Structural validation employs:
  • NMR spectroscopy : ¹H NMR (DMSO-d₆) confirms the presence of aromatic protons (δ 6.8–7.4 ppm), methoxy groups (δ 3.7–3.9 ppm), and the acetamide NH (δ ~10.2 ppm). ¹³C NMR identifies the carbonyl (C=O, δ ~168 ppm) and thiazole carbons .
  • Mass spectrometry : HRMS (ESI+) provides exact mass matching the molecular formula (C₂₀H₂₀ClN₂O₃S₂) .
  • X-ray crystallography : For crystalline derivatives, single-crystal X-ray diffraction resolves bond angles and torsion angles (e.g., dihedral angles between thiazole and aryl rings) .

Q. What in vitro biological screening models are used to assess its pharmacological potential?

  • Methodological Answer : Initial screening includes:
  • Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (minimum inhibitory concentration) values reported .
  • Anticancer assays : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to determine IC₅₀ values. Dose-response curves are analyzed using nonlinear regression .
  • Enzyme inhibition : Fluorometric assays for kinases (e.g., EGFR) or proteases (e.g., MMP-9) to evaluate binding affinity (Kᵢ values) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Methodological Answer : Optimization strategies include:
  • Solvent selection : Replacing DMF with THF or acetonitrile to reduce side reactions (e.g., oxidation of thioethers) .
  • Catalyst screening : Testing Pd/C or CuI for Suzuki-Miyaura coupling if aryl halides are intermediates .
  • Temperature control : Lowering reaction temperatures during amide coupling to minimize racemization (e.g., 0–5°C) .
    Scalability is assessed via batch reactor trials, monitoring exotherms and mixing efficiency .

Q. How can contradictory bioactivity data between studies be resolved?

  • Methodological Answer : Contradictions arise from variations in:
  • Compound purity : Impurities (e.g., unreacted 4-chlorobenzyl mercaptan) may skew bioactivity. Re-analysis via LC-MS and re-testing under standardized protocols is recommended .
  • Assay conditions : Differences in cell culture media (e.g., serum content) or enzyme isoforms (e.g., EGFR-T790M vs. wild-type) require harmonization .
  • Structural confirmation : Re-examining NMR spectra for regioisomeric impurities (e.g., methoxy group positioning) .

Q. What computational methods are used to predict its interaction with biological targets?

  • Methodological Answer : Advanced approaches include:
  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding poses with targets (e.g., tubulin or kinase ATP-binding sites). Parameters are validated via co-crystallized ligands .
  • MD simulations : GROMACS or AMBER to assess stability of ligand-target complexes over 100-ns trajectories, analyzing RMSD and binding free energy (MM-PBSA) .
  • QSAR modeling : Building regression models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .

Q. How can metabolic stability and toxicity be evaluated preclinically?

  • Methodological Answer : Key evaluations include:
  • Microsomal stability assays : Incubation with liver microsomes (human/rat) to measure half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) .
  • CYP inhibition screening : Fluorogenic assays for CYP3A4/2D6 to assess drug-drug interaction risks .
  • In vivo toxicity : Acute toxicity studies in rodents (OECD 423) with histopathology and serum biochemistry (ALT, AST, creatinine) .

Q. What strategies are employed to resolve crystallographic disorder in X-ray studies?

  • Methodological Answer : For disordered regions (e.g., methoxy or chlorobenzyl groups):
  • Occupancy refinement : Using SHELXL to assign partial occupancy to alternative conformers .
  • Restraints application : Applying DFIX and SIMU restraints to maintain chemically reasonable geometries .
  • Low-temperature data collection : Cooling crystals to 100 K to reduce thermal motion .

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